3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide: is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of a cyclopentathiazole ring fused with a pyrrole ring.
- The 4-chlorophenyl group is attached to one end of the cyclopentathiazole ring.
- The amide functional group is present at the other end.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions and amide bond formation. Key steps include the construction of the cyclopentathiazole ring and subsequent functionalization.
Heterocyclization: A common approach involves heterocyclization of appropriate precursors under controlled conditions.
Industrial Production:
Industrial-scale production: typically involves optimized synthetic routes to achieve high yields and purity.
Catalysts: and play crucial roles in large-scale synthesis.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at the pyrrole nitrogen or the thiazole sulfur.
Reduction: Reduction of the amide group or the chlorophenyl moiety is possible.
Substitution: Substitution reactions (e.g., halogenation, nucleophilic substitution) can modify the phenyl group.
Common Reagents: Reagents like , , and are relevant.
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an , , or agent.
Biological Studies: It may interact with specific , , or .
Materials Science: The compound’s unique structure could inspire novel materials.
Mechanism of Action
Targets: It likely interacts with , , or .
Pathways: Investigate its effects on , , or .
Comparison with Similar Compounds
Uniqueness: Its fused cyclopentathiazole-pyrrole system sets it apart.
Similar Compounds: Consider related molecules like , , and .
Remember that this compound’s potential extends beyond what we’ve covered here
Properties
Molecular Formula |
C19H18ClN3OS |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-8-6-13(7-9-14)16(23-10-1-2-11-23)12-18(24)22-19-21-15-4-3-5-17(15)25-19/h1-2,6-11,16H,3-5,12H2,(H,21,22,24) |
InChI Key |
FYPORRYHHSZMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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